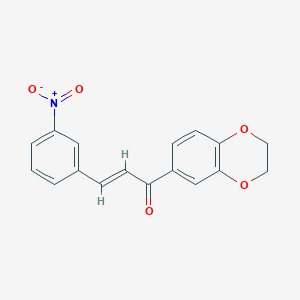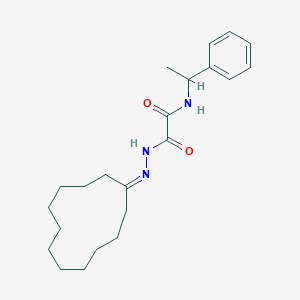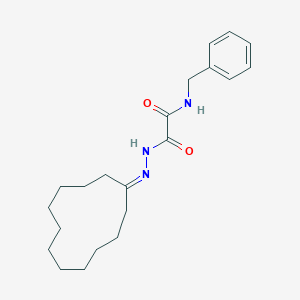![molecular formula C32H29N3O8S B421800 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 5668-65-5](/img/structure/B421800.png)
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the various substituents through a series of condensation, alkylation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- (2Z)-3-(3,4-dimethoxyphenyl)-2-(hydroxyimino)-N,3-dimethylbutanamide
- 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
CAS No. |
5668-65-5 |
|---|---|
Molecular Formula |
C32H29N3O8S |
Molecular Weight |
615.7g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H29N3O8S/c1-5-42-31(37)28-19(2)33-32-34(29(28)22-11-14-25(40-3)26(17-22)41-4)30(36)27(44-32)16-21-7-6-8-24(15-21)43-18-20-9-12-23(13-10-20)35(38)39/h6-17,29H,5,18H2,1-4H3/b27-16- |
InChI Key |
OPCJDXIGWJTKLE-YUMHPJSZSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide](/img/structure/B421718.png)
![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B421719.png)
![METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE](/img/structure/B421720.png)


![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B421724.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B421725.png)
![N-(2,4-dimethoxyphenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B421726.png)

![1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE](/img/structure/B421730.png)
![2-Ethoxy-4-{2-[4-(propionylamino)benzoyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B421736.png)
![2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate](/img/structure/B421737.png)
![4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B421738.png)
![2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 2,4-dichlorobenzoate](/img/structure/B421739.png)
